molecular formula C13H10Cl2O3 B8614078 2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione CAS No. 88569-89-5

2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione

Cat. No. B8614078
CAS RN: 88569-89-5
M. Wt: 285.12 g/mol
InChI Key: IXYKWXSAPDYTGR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C13H10Cl2O3 and its molecular weight is 285.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88569-89-5

Product Name

2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione

Molecular Formula

C13H10Cl2O3

Molecular Weight

285.12 g/mol

IUPAC Name

2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C13H10Cl2O3/c14-7-4-5-8(9(15)6-7)13(18)12-10(16)2-1-3-11(12)17/h4-6,12H,1-3H2

InChI Key

IXYKWXSAPDYTGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,3-Cyclohexanedione [11.2 grams (g), 0.1 mole], 20.0 g (0.1 mole) 2,4-dichlorobenzoyl cyanide and 13.6 g (0.11 mole) anhydrous, powdered zinc chloride were combined in 100 milliliters (ml) methylene chloride. Triethylamine (10.1 g, 0.12 mole) was slowly added with cooling. The reaction mixture was stirred at room temperature for 5 hours and then poured into 2N hydrochloric acid. The aqueous phase was discarded and the organic phase was washed with 150 ml 5% Na2CO3 four times. The aqueous washings were combined and acidified with HCl, extracted with methylene chloride, dried and concentrated to yield 25.3 g of crude product. The crude product was dissolved in ether and stirred with 250 ml of 5% copper (II) acetate. The resulting copper salt was filtered, washed with ether and stirred with 6N hydrochloric acid to destroy the salt. The extract was washed with ether to yield 22.15 grams of the desired product m.p. 138°-140° C. (77.7% yield). The structure was confirmed by instrumental analysis.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
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10.1 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
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0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
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0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
250 mL
Type
catalyst
Reaction Step Eight
Yield
77.7%

Synthesis routes and methods II

Procedure details

1,3-Cyclohexanedione [11.2 grams (g), 0.1 mole], 20.0 g (0.1 mole) 2,3-dichlorobenzoyl cyanide and 13.6 g (0.11 mole) anhydrous, powdered zinc chloride were combined in 100 milliliters (ml) methylene chloride. Triethylamine (10.1 g, 0.12 mole) was slowly added with cooling. The reaction mixture was stirred at room temperature for 5 hours and then poured into 2N hydrochloric acid. The aqueous phase was discarded and the organic phase was washed with 150 ml 5% Na2CO3 four times. The aqueous washings were combined and acidified with HCl, extracted with methylene chloride, dried and concentrated to yield 25.3 g of crude product. The crude product was dissolved in ether and stirred with 250 ml of 5% copper (II) acetate. The resulting copper salt was filtered, washed with ether and stirred with 6N hydrochloric acid to destroy the salt. The extract was washed with ether to yield 22.15 grams of the desired product m.p. 138°-140° C. (77.7% yield). The structure was confirmed by instrumental analysis.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
250 mL
Type
catalyst
Reaction Step Eight
Yield
77.7%

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